Cas no 24978-68-5 (1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine)

1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine structure
24978-68-5 structure
Product Name:1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine
Número CAS:24978-68-5
MF:C20H31N
Megavatios:285.466845750809
CID:913392
PubChem ID:106831
Update Time:2025-11-01

1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine Propiedades químicas y físicas

Nombre e identificación

    • Dihydroabietylamine
    • Abietamide, N,N-bis(2-chloroethyl)-
    • AC1MI4UF
    • dehydroabiethylamine
    • Dehydroabietinsaeure-[bis-(2-chlorethyl)amid]
    • Dehydroabietinsaeure-< bis-(2-chlorethyl)amid>
    • Dehydrobietylamin
    • hydroabietylamine
    • LS-117897
    • N,N-Bis(2-chloroethyl)abietamide
    • Podocarpa-8,11,13-trien-15-amide, N,N-bis(2-chloroethyl)-13-isopropyl-
    • 1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine
    • 1-Phenanthrenemethanamine,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-
    • Abieta-8,11,13-trien-18-amine
    • SCHEMBL4943352
    • (7-isopropyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine
    • 24978-68-5
    • Dehydroabietylamine-d4Hydrochloride
    • NSC65238, 5
    • Abietylamine, dehydro-
    • MFCD00213430
    • D-(+)-Dehydroabietylamine
    • Podocarpa-8,11,13-trien-15-amine, 13-isopropyl-
    • [1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]methanamine
    • Amine D
    • (+)-Dehydroabietylamine
    • NSC85674
    • NSC-85674
    • CHEMBL1738979
    • NCIOpen2_005025
    • Rosin amine D (Salt/Mix)
    • SY008134
    • (1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine
    • DEHYDROABIETYLAMINE
    • BBL028089
    • NCI60_018354
    • EN300-17681
    • 1R-1.alpha.,2,3,4,4a.beta.,9,10,10a.alpha.-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-Phenanthrenemethanamine
    • DTXSID70859648
    • AKOS002528417
    • (7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methanamine
    • DB-017851
    • 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]-
    • 1-[1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl]methanamine
    • VS-08663
    • BDBM92342
    • Renchi: 1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3
    • Clave inchi: JVVXZOOGOGPDRZ-UHFFFAOYSA-N
    • Sonrisas: NCC1(C)CCCC2(C)C3C=CC(C(C)C)=CC=3CCC21

Atributos calculados

  • Calidad precisa: 285.246
  • Masa isotópica única: 285.246
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 2
  • Complejidad: 376
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 3
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26A^2
  • Xlogp3: 5.4

Propiedades experimentales

  • Denso: 0.963
  • Punto de fusión: 317.65 deg K
  • Punto de ebullición: 382.8°C at 760 mmHg
  • Punto de inflamación: 156.7°C
  • índice de refracción: 1.527

1-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-ylmethanamine PrecioMás >>

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